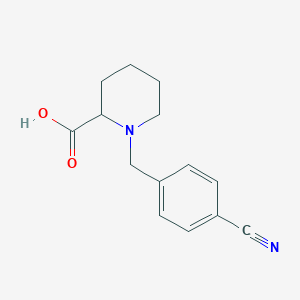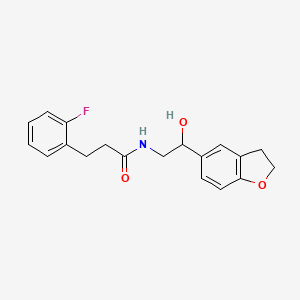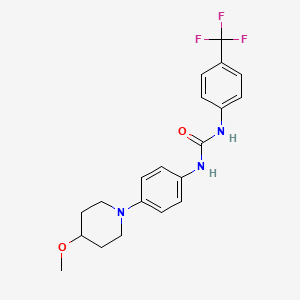
1-(3-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)-2-methyl-4-pyridinyl)-4-methylpiperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trifluoromethylpyridines (TFMPs) are a type of organic compound that contain a trifluoromethyl group and a pyridine ring . They are widely used in the agrochemical and pharmaceutical industries . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Synthesis Analysis
The synthesis of TFMP derivatives often involves the use of trifluoromethyltrimethylsilane, a nucleophilic trifluoromethylating agent . Various methods of synthesizing specific TFMP derivatives, such as 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), have been reported .Molecular Structure Analysis
The molecular structure of TFMP derivatives typically includes a pyridine ring, a trifluoromethyl group, and various other substituents . The exact structure depends on the specific derivative.Chemical Reactions Analysis
TFMP derivatives can undergo various chemical reactions, depending on their specific structure and the conditions . For example, they can participate in coupling reactions with iodofluoroalkanes and iodoaromatic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of TFMP derivatives can vary widely, depending on their specific structure . For example, they typically have a high density and boiling point .科学的研究の応用
Synthesis and Tuberculostatic Activity
Compounds related to phenylpiperazines and pyridines have been synthesized and tested for tuberculostatic activity. These compounds exhibit minimum inhibiting concentrations (MIC) within specific ranges, indicating their potential as therapeutic agents against tuberculosis (Foks et al., 2004).
Anticonvulsant Properties
Derivatives of piperazines, including methylpiperazine, have shown anticonvulsant activity in various tests, highlighting their potential in developing treatments for epilepsy (Obniska et al., 2005).
Chemical Synthesis and Reactions
The use of chloro and pyridine derivatives in chemical synthesis has been explored, with specific reactions providing insights into creating complex organic molecules. These synthetic approaches contribute to the development of new pharmaceuticals and materials (Vilkauskaitė et al., 2011).
Antimicrobial Activity
Research on pyrazine and pyridine derivatives has identified compounds with significant antibacterial activity, offering a route to new antimicrobial agents (Foks et al., 2005).
Photophysical and Electrochemical Properties
Studies on the photophysical and electrochemical properties of tris-cyclometalated iridium(III) complexes, involving phenylpyridine and phenylpyrazole derivatives, have implications for the development of optoelectronic devices and sensors (Dedeian et al., 2005).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-[3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy-2-methylpyridin-4-yl]-4-methylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClF3N4O/c1-11-15(14(3-4-22-11)25-7-5-24(2)6-8-25)26-16-13(18)9-12(10-23-16)17(19,20)21/h3-4,9-10H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJMACWQDKRIOGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1OC2=C(C=C(C=N2)C(F)(F)F)Cl)N3CCN(CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClF3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![[2-(5-Chloro-2-cyanoanilino)-2-oxoethyl] 2-(4-formylphenoxy)acetate](/img/structure/B2867732.png)

![2-{[2-Chloro-5-(trifluoromethyl)phenyl]amino}-2-oxoethyl 4-aminobenzoate](/img/structure/B2867737.png)


![N-(2-(diethylamino)ethyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride](/img/structure/B2867742.png)
![N-[2-methoxy-5-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydrocinnoline-3-carboxamide](/img/structure/B2867743.png)

![methyl 4-({2-methyl-4-oxo-9-[(pyridin-4-yl)methyl]-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-3-yl}oxy)benzoate; propan-2-ol](/img/structure/B2867745.png)
![2-(2-morpholino-2-oxoethyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2867750.png)